molecular formula C19H19NO5 B2656560 Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 1421456-07-6

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2656560
CAS No.: 1421456-07-6
M. Wt: 341.363
InChI Key: QGSZTNIKOMYFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents

Industrial Production Methods

Industrial production of such compounds often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic uses, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and development .

Properties

IUPAC Name

methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-16(21)14-6-7-17-15(10-14)8-9-25-17/h2-7,10,16,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSZTNIKOMYFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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